6-Allyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
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Overview
Description
6-Allyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a heterocyclic compound that features a unique fusion of pyridine, benzoxazepine, and allyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 2-aminopyridine, which undergoes a series of reactions including nitration, reduction, and cyclization to form the core pyridine structure.
Benzoxazepine Ring Formation: The pyridine derivative is then reacted with an appropriate benzoxazepine precursor, often through a condensation reaction, to form the fused benzoxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
6-Allyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Allyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
6-Allyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: vs. : The position of the oxygen atom in the benzoxazepine ring differs, affecting the compound’s reactivity and biological activity.
This compound: vs.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of pyridine, benzoxazepine, and allyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
134894-51-2 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-prop-2-enylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C15H12N2O2/c1-2-10-17-12-7-3-4-8-13(12)19-14-11(15(17)18)6-5-9-16-14/h2-9H,1,10H2 |
InChI Key |
WYRPDDQQCRHCOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2OC3=C(C1=O)C=CC=N3 |
Origin of Product |
United States |
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